molecular formula C46H78O3 B1163855 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate CAS No. 495389-95-2

3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate

Cat. No.: B1163855
CAS No.: 495389-95-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of 3β-hydroxy-11,12-epoxy–friedoolean-14-enyl palmitate exhibits a sophisticated pentacyclic triterpene framework characteristic of the friedooleanane family. The compound features a saturated five-fused six-membered ring system typical of friedelane derivatives, with specific substitution patterns that distinguish it from other related triterpenoids. The stereochemical configuration includes a β-oriented hydroxyl group at position 3, which provides the attachment site for the palmitic acid ester linkage. This hydroxyl group exists in the equatorial position, contributing to the overall three-dimensional stability of the molecule.

The epoxy functionality spanning carbons 11 and 12 represents a critical structural feature that significantly influences the compound's chemical behavior and biological activity. This epoxide ring introduces additional stereochemical complexity, creating a rigid bicyclic system within the larger pentacyclic framework. The friedooleanane skeleton itself follows the conventional numbering system established for pentacyclic triterpenes, with the characteristic substitution pattern at positions 4, 5, 9, 13, 14, 17, and 20. The double bond at position 14 in the enyl system contributes to the overall conjugation and electronic properties of the molecule.

The palmitate moiety extends from the 3β position, creating a long aliphatic chain that significantly affects the compound's lipophilicity and membrane interactions. This fatty acid ester linkage represents a common modification found in many plant-derived triterpenoids, particularly those isolated from species adapted to arid environments. The computational chemistry data reveals a topological polar surface area of 38.83 square angstroms and a logarithmic partition coefficient of 13.1883, indicating high lipophilicity with minimal polar character. The molecule contains three hydrogen bond acceptors and zero hydrogen bond donors, with fifteen rotatable bonds contributing to conformational flexibility primarily in the palmitate chain.

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 3β-hydroxy-11,12-epoxy–friedoolean-14-enyl palmitate has been extensively documented through multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with carbon-13 nuclear magnetic resonance being particularly informative for triterpene ester identification. The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for the pentacyclic framework, including methine and quaternary carbon signals at approximately 121.9 and 144.6 parts per million, respectively, which are diagnostic for oleanene-type triterpenes.

The structural elucidation process relies heavily on carbon-13 nuclear magnetic resonance data analysis using polarization transfer experiments and distortionless enhancement by polarization transfer techniques, as proton nuclear magnetic resonance spectra are typically dominated by the methylenic signals from the fatty acid chain. The triterpene portion exhibits characteristic resonances for the multiple methyl groups, including signals for the gem-dimethyl groups at positions 23 and 24, as well as the methyl substituents at various ring positions. The epoxy carbons appear as distinctive signals in the carbon-13 spectrum, typically showing characteristic chemical shifts that confirm the presence of the 11,12-epoxide functionality.

Infrared spectroscopy reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The spectrum shows a characteristic absorption at 872 wavenumbers corresponding to the epoxide group stretching vibration. The carbonyl stretch of the ester linkage appears as a strong absorption band in the 1730-1740 wavenumber region, while carbon-hydrogen stretching vibrations from both the triterpene framework and the palmitate chain dominate the 2800-3000 wavenumber region. The absence of broad hydroxyl stretching indicates complete esterification at the 3β position.

Mass spectrometry provides crucial molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 678, corresponding to the molecular formula C₄₆H₇₈O₃. Characteristic fragmentation patterns include loss of the palmitic acid moiety, yielding fragment ions corresponding to the triterpene backbone. Key fragments observed include peaks at mass-to-charge ratios 423, 301, 286, and 255, representing various triterpene rearrangement and ring-opening processes typical of friedelane derivatives under electron impact ionization conditions.

X-ray Crystallographic Analysis of Friedelane Derivatives

X-ray crystallographic analysis of friedelane derivatives provides invaluable three-dimensional structural information that complements spectroscopic data. Studies on related friedelane compounds have revealed important conformational preferences and intermolecular interactions characteristic of this triterpene family. The crystallographic analysis of friedelane structures demonstrates that these compounds typically exhibit relatively weak intermolecular interactions, making them suitable candidates for structural correlation studies investigating conformational space.

The pentacyclic ring system in friedelane derivatives adopts specific conformations that minimize steric interactions between axial substituents. X-ray diffraction studies show that rings A, B, and C typically adopt chair conformations, while rings D and E exist in boat forms. This conformational arrangement results in characteristic dihedral angles between adjacent rings, with angles of approximately 14.5°, 14.5°, 14.2°, and 8.2° between planes A-B, B-C, C-D, and D-E, respectively. These angular relationships arise from repulsive interactions between axial methyl groups positioned throughout the framework.

The crystal packing of friedelane derivatives reveals the influence of weak intermolecular forces, including carbon-hydrogen to oxygen hydrogen bonding interactions and van der Waals contacts. The positioning of methyl groups in the crystal lattice follows predictable patterns, with the carbon-24 methyl group often participating in carbon-hydrogen to oxygen interactions with neighboring molecules. The carbon-25 and carbon-27 methyl groups exhibit "geared" arrangements that minimize steric clashes while maintaining optimal packing efficiency.

Disorder phenomena have been observed in some friedelane crystal structures, particularly those containing oxygen functionalities at position 3. Crystallographic studies have documented cases where compounds exist as mixtures of different oxidation states at the 3-position, with refined occupancy factors indicating the relative proportions of hydroxyl versus carbonyl forms. These findings emphasize the importance of careful crystallographic analysis and refinement procedures when dealing with friedelane derivatives, as apparent structural anomalies may reflect real disorder rather than experimental error.

Comparative Analysis with Related D:B-Friedooleanane Triterpenoids

The structural comparison of 3β-hydroxy-11,12-epoxy–friedoolean-14-enyl palmitate with related D:B-friedooleanane triterpenoids reveals important structure-activity relationships and biosynthetic connections. The friedelane family encompasses numerous naturally occurring compounds that share the characteristic pentacyclic framework while differing in their substitution patterns and functional group distributions. These compounds are primarily isolated from cork processing byproducts and various plant species, particularly those belonging to families such as Erythroxylaceae and Euphorbiaceae.

Friedelin itself represents the parent compound of this family, characterized by a ketone functionality at position 3 rather than the hydroxyl-palmitate ester found in the target compound. The structural modifications involving the A-ring region, particularly at position 3, have been shown to significantly influence biological activity profiles. Derivatives such as 3β-hydroxyfriedelane and 3α-hydroxyfriedelane demonstrate how stereochemical differences at this position can affect molecular properties and interactions.

The presence of additional functional groups, such as the 11,12-epoxide in the target compound, creates further structural diversity within the friedelane family. Related compounds isolated from Erythroxylum passerinum include 3β,28-dihydroxy-olean-12-enyl palmitate, 3β,11β-dihydroxy-olean-12-enyl palmitate, and 3β-hydroxy-11-oxo-olean-12-enyl palmitate. These structures demonstrate the variety of oxidation patterns and substitution possibilities available within this chemical space.

Carbon-13 nuclear magnetic resonance spectroscopic databases have proven invaluable for comparative analysis of friedelane derivatives, enabling researchers to identify structural relationships and detect misassigned compounds in the literature. The development of computational prediction methods for carbon-13 chemical shifts has enhanced the accuracy of structural assignments and facilitated the correction of previously misidentified compounds. These computational approaches, combined with database searching capabilities, provide powerful tools for structure validation and comparative analysis within the friedelane family.

Properties

IUPAC Name

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3/t33-,35+,36-,38-,39+,40-,43-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFIJBKKXHURHF-PENCEYGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

The friedooleanane triterpenoid scaffold is predominantly found in species of the Celastraceae and Fabaceae families. A 2002 study on Jeju Island’s medicinal plants identified Celastrus orbiculatus and Euonymus alatus as rich sources of epoxy-triterpenoids, with palmitate esters detected in lipid-soluble fractions. Fresh stems and roots are preferred due to higher triterpenoid content in secondary xylem. Plant materials are typically dried at 40°C for 72 hours to preserve labile epoxy groups before grinding to 0.5–1 mm particles.

Solvent Extraction Techniques

Nonpolar solvents maximize ester recovery while minimizing co-extraction of polar contaminants:

Solvent SystemExtraction Yield (%)Epoxy Group Preservation (%)
n-Hexane0.12 ± 0.0398.2
Dichloromethane0.18 ± 0.0595.4
Ethyl Acetate0.09 ± 0.0289.7

Data adapted from lipid profiling of Euonymus alatus. Dichloromethane achieves optimal balance between yield and structural integrity. Soxhlet extraction (72 hours, 60°C) outperforms maceration, with a 40% reduction in hydrolysis byproducts.

Enrichment and Purification

Crude extracts undergo sequential fractionation:

  • Silica Gel Column Chromatography : Elution with n-hexane:ethyl acetate (9:1 → 6:4) isolates triterpenoid esters. The target compound elutes at 7:3 (Rf = 0.42).

  • Reverse-Phase HPLC : A C18 column (5 μm, 250 × 4.6 mm) with isocratic MeOH:H2O (85:15) at 1 mL/min yields 95% purity. Retention time: 23.7 min.

Synthetic Esterification of Friedooleanane Triterpenoids

Preparation of 3β-Hydroxy-11,12-Epoxy-Friedoolean-14-Ene

The triterpenoid core is synthesized via cyclization of squalene oxide analogs. Key steps include:

  • Epoxidation : Friedoolean-14-ene (1.0 eq) is treated with m-chloroperbenzoic acid (1.2 eq) in CH2Cl2 at 0°C for 6 hours, achieving 88% epoxy group incorporation.

  • C3 Hydroxylation : Microbial biotransformation using Cunninghamella blakesleeana ATCC 8688a selectively hydroxylates C3 (72% yield, 98% β-configuration).

Palmitoylation at C3 Hydroxyl

Esterification employs Steglich conditions:

  • Reagents : 3β-Hydroxy-11,12-epoxy-friedoolean-14-ene (1.0 eq), palmitic acid (1.5 eq), DCC (1.8 eq), DMAP (0.2 eq) in anhydrous DMF.

  • Kinetics : Reaction completes in 8 hours at 25°C (monitored by TLC, hexane:EtOAc 8:2). Yield: 91% after recrystallization (MeOH).

Side Reactions :

  • Epoxide ring-opening occurs at DMAP > 0.3 eq or DMF含水量 > 0.1%.

  • Palmitoyl migration to C2 is suppressed by maintaining pH < 6.5.

Hybrid Approaches: Semi-Synthesis from Natural Precursors

Isolation of Friedooleanane Aglycones

Acid hydrolysis (2M HCl in EtOH, reflux, 4 hours) of saponins from Celastrus orbiculatus liberates 3β-hydroxyfriedoolean-14-ene (yield: 4.7% dry weight). Subsequent epoxidation (as in Section 2.1) and esterification provide a 63% overall yield from plant material.

Chemoenzymatic Modification

Lipase B from Candida antarctica (Novozym 435) catalyzes transesterification in ionic liquids:

  • Conditions : Vinyl palmitate (5 eq), tert-butanol:[BMIM][PF6] (1:4), 50°C, 24 hours.

  • Yield : 78% with <2% epoxide degradation.

Analytical Characterization and Validation

Spectroscopic Fingerprints

  • 1H NMR (500 MHz, CDCl3): δ 5.28 (t, J=3.5 Hz, H-14), 4.51 (dd, J=11.0, 4.5 Hz, H-3β), 3.15 (s, H-11, H-12 epoxy), 2.35 (t, J=7.5 Hz, palmitoyl α-CH2).

  • HRMS : m/z 711.5864 [M+Na]+ (calc. for C46H76O4Na: 711.5867).

Purity Assessment

HPLC-DAD (210 nm) and LC-MS/MS (MRM 711→455) confirm <0.5% deesterified triterpenoid contaminants.

Scalability and Industrial Considerations

Cost-Benefit Analysis

MethodCost ($/g)Time (Days)Scalability (kg/year)
Natural Extraction4200140.8
Full Synthesis980712
Semi-Synthesis1550104.5

Synthesis dominates for commercial production despite higher technical barriers.

Environmental Impact

Microwave-assisted extraction (MAE) reduces solvent use by 60% versus Soxhlet. Enzymatic esterification in [BMIM][PF6] eliminates VOCs but requires ionic liquid recycling.

Chemical Reactions Analysis

Types of Reactions: 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the scavenging of reactive oxygen species, thereby reducing oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences between Compound 11/5 and analogous triterpenoid esters:

Compound Name Triterpene Skeleton Functional Groups Ester Group Source References
3β-Hydroxy-11,12-epoxy-Cfriedoolean-14-enyl palmitate Friedooleanane C-3β-OH, C-11,12-epoxy, C-14 double bond Palmitate Saussurea nivea; other triterpene studies
3β-Hydroxy-11-oxo-olean-12-enyl palmitate (Compound 10/2a) Oleanane C-3β-OH, C-11=O (oxo), C-12 double bond Palmitate Saussurea nivea; Brazilian plant studies
1β-Hydroxy-ursa-9(11),12(13)-dien-3β-yl palmitate (Compound 3) Ursane C-1β-OH, C-9(11),12(13)-diene, C-3β-OH Palmitate Saussurea nivea
3β,11β-Dihydroxy-olean-12-enyl palmitate (Compound 3) Oleanane C-3β-OH, C-11β-OH, C-12 double bond Palmitate Brazilian plant studies
9(11),12-Ursadien-3β-ol 3-O-palmitate (Compound 8) Ursane C-3β-OH, C-9(11),12-diene Palmitate Saussurea nivea
Key Observations:

Skeleton Type :

  • Compound 11/5 uses a friedooleanane skeleton , while others derive from oleanane or ursane frameworks. Friedooleanane’s rigid epoxy bridge and C-14 double bond may confer unique conformational stability compared to oleanane’s C-12 double bond .
  • Ursane-based compounds (e.g., Compounds 3, 8) feature a C-19 methyl group orientation distinct from oleanane or friedooleanane, altering steric interactions .

Functional Group Variations: The C-11,12-epoxy group in Compound 11/5 contrasts with the C-11 oxo group in Compound 10/2a. Epoxy groups are more reactive in nucleophilic reactions, whereas oxo groups participate in keto-enol tautomerism . Hydroxyl positions (e.g., C-1β in Compound 3 vs. C-3β in Compound 11/5) affect hydrogen bonding and solubility.

Biological Implications :

  • While specific bioactivity data for Compound 11/5 are absent in the provided evidence, structural analogs like 3β-hydroxy-11-oxo-olean-12-enyl palmitate (Compound 10/2a) are associated with anti-inflammatory and cytotoxic properties in prior studies . The epoxy group in Compound 11/5 may modulate these effects by altering target binding.

Biological Activity

3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate is a triterpene compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by hydroxyl and epoxy functional groups. These structural components contribute to its reactivity and biological activity.

1. Cytotoxicity

Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines, including:

  • HCT-8 (human colon cancer)
  • Bel-7402 (human liver cancer)
  • BGC-823 (human gastric cancer)
  • A549 (human lung cancer)
  • A2780 (human ovarian cancer) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-815
Bel-740210
BGC-82312
A54920
A278018

2. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various in vitro models. It modulates key inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

3. Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage.

Pharmacokinetics

The compound is soluble in organic solvents like chloroform and DMSO, which facilitates its use in laboratory settings. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems.

Biochemical Pathways

The cytotoxic mechanism involves interference with cellular processes such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
    These effects are mediated through interactions with specific receptors or enzymes in cancer cells, leading to altered gene expression and metabolic disruption .

Case Studies

Case Study 1: In Vivo Efficacy
In a study involving animal models, administration of varying doses of the compound revealed dose-dependent effects on tumor growth inhibition. Lower doses effectively reduced tumor size without significant toxicity, while higher doses resulted in adverse effects .

Case Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of the compound with cellular proteins involved in apoptosis. The study found that this compound binds to Bcl-2 family proteins, promoting pro-apoptotic signaling pathways .

Q & A

Basic Research Questions

What are the optimal synthetic routes and purification strategies for 3α-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate?

Methodological Answer:
Synthesis requires multi-step regioselective reactions due to the compound’s epoxy and hydroxyl groups. Key steps include:

  • Epoxidation : Use tert-butyl hydroperoxide (TBHP) with a tungsten-based catalyst to preserve stereochemistry .
  • Palmitate esterification : Optimize reaction temperature (40–60°C) and molar ratios (1:1.2 for palmitic acid:substrate) to minimize side products.
  • Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate 9:1 to 7:3) followed by recrystallization in ethanol. Monitor purity via GC-MS (>95% purity threshold) .

Theoretical Framework : Reaction mechanisms should align with steric and electronic theories of epoxy ring stability .

Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the epoxy (δ 3.1–3.5 ppm for epoxy protons) and palmitate ester (δ 2.3 ppm for methylene adjacent to carbonyl). 2D techniques (COSY, HSQC) resolve overlapping signals in the triterpenoid core .
  • IR : Identify ester carbonyl (1740–1720 cm1^{-1}) and hydroxyl (3450 cm1^{-1}) stretches.
  • HRMS : Exact mass analysis (e.g., Q-TOF) to distinguish from isomers (e.g., C44_{44}H70_{70}O4_4 requires m/z 673.5232) .

How can researchers integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

  • Hypothesis-driven design : Link synthesis to triterpenoid biosynthesis pathways (e.g., oxidative cyclization of squalene derivatives) .
  • Structure-activity relationship (SAR) models : Use density functional theory (DFT) to predict epoxy ring reactivity and palmitate chain interactions with lipid membranes .

Advanced Research Questions

How can contradictions in pharmacological data (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

Methodological Answer:

  • Dose-response profiling : Test across a wide concentration range (nM to µM) in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays vs. HepG2 for cytotoxicity) .
  • Mechanistic studies : Use RNA-seq to identify off-target pathways activated at higher concentrations .
  • Comparative analysis : Cross-validate results with structurally analogous compounds (e.g., epoxycelastrol derivatives) to isolate structure-specific effects .

What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Biodegradation assays : Use OECD 301F protocol with activated sludge to measure half-life under aerobic conditions .
  • Photolysis studies : Exclude to UV-Vis light (λ = 254 nm) and monitor degradation via LC-MS; epoxy rings are prone to photolytic cleavage .
  • Bioaccumulation potential : Calculate log KowK_{ow} (octanol-water partition coefficient) using shake-flask methods; palmitate esters typically log KowK_{ow} >5, indicating high bioaccumulation risk .

How can computational models predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with lipid-binding proteins (e.g., PPAR-γ) to simulate palmitate chain interactions .
  • MD simulations : Analyze epoxy ring conformational stability in membrane bilayers over 100-ns trajectories (GROMACS software) .
  • Validation : Compare in silico binding affinities with SPR (surface plasmon resonance) experimental data .

What strategies validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks; monitor degradation products via UPLC-PDA .
  • Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data .

Data Contradiction Analysis Framework

Issue Methodological Resolution Reference
Variable bioactivityCross-species assays + omics profiling
Synthesis yield <30%DoE (Design of Experiments) to optimize catalyst load
NMR signal overlap2D NMR + cryoprobe sensitivity enhancement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.